Obacunone Obacunone Tricoccin S3 is a natural product found in Citrus reticulata, Citrus deliciosa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 751-03-1
VCID: VC21340300
InChI: InChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3
SMILES:
Molecular Formula: C26H30O7
Molecular Weight: 454.5 g/mol

Obacunone

CAS No.: 751-03-1

Cat. No.: VC21340300

Molecular Formula: C26H30O7

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Obacunone - 751-03-1

CAS No. 751-03-1
Molecular Formula C26H30O7
Molecular Weight 454.5 g/mol
IUPAC Name 7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Standard InChI InChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3
Standard InChI Key MAYJEFRPIKEYBL-UHFFFAOYSA-N
Isomeric SMILES C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C
Canonical SMILES CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C
Melting Point 229 - 230 °C

Chemical Structure and Properties

Obacunone is a natural triterpenoid with the chemical formula C26H30O7. It belongs to the limonoid family, characterized as highly oxygenated, modified terpenoids with a basic framework structure of 4,4,8-trimethyl-17-furanyl steroids . The molecular structure of obacunone features oxygen functional groups at positions C-3, C-4, C-7, C-16, and C-17, with a furan ring located on C-17 . This furan ring is considered a key functional group that facilitates various biological properties such as anticancer, anti-inflammatory, and antiviral activities .

Table 1: Chemical Properties of Obacunone

PropertyValue
Chemical FormulaC26H30O7
CAS Number751-03-1
Average Molecular Weight454.5122
Monoisotopic Molecular Weight454.199153314
IUPAC Name7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
InChI KeyMAYJEFRPIKEYBL-UHFFFAOYSA-N

The chemical structure of obacunone is characterized by a complex pentacyclic system with multiple functional groups that contribute to its bioactivity. The presence of the furan ring is particularly noteworthy as it plays a crucial role in the compound's biological activities but also raises potential toxicological concerns .

Natural Sources

Obacunone is found in various plant sources and traditional herbal medicines. The compound is an active component of herbs such as Dictamnus dasycarpus Turcz. and Phellodendron amurense Rupr, where it serves as an indicator of the herbs' quality . It is also present in citrus fruits, contributing to their bitter taste profile .

In traditional Chinese medicine, obacunone is found in several herbal formulations, including Wu zhu yu, ShangKeHuangShui, Erchen decoction, Chaihu Shugan San, and the Huanglian Jiedu decoction . Dictamni cortex, a traditional Chinese medicine widely used in China, contains obacunone as one of its major bioactive constituents .

Pharmacological Activities

Anticancer Properties

Obacunone has demonstrated significant anticancer activities against various cancer types, with particularly promising results in colon cancer models. In vitro experiments have shown that obacunone inhibits the proliferation of human colon cancer cell lines including Caco-2, HT-29, SW480, and HCT-116 in a dose-dependent manner . The compound decreases cancer cell growth in the G1 and G2 phases, reduces the total number of cells in the S-phase, and induces endogenous apoptosis without affecting the growth of normal cells .

Notably, obacunone appears to enhance the effects of other anticancer drugs when used in combination treatments. For example, it has been shown to enhance the proliferation inhibition and apoptosis activation effects of camptothecin in human colon cancer cells . Additionally, obacunone can reverse P-glycoprotein (P-gp)-induced multidrug resistance in drug-resistant human colon cancer HCT15 cells, significantly enhancing the cytotoxicity of paclitaxel .

Beyond colon cancer, obacunone shows potential antihepatocellular and antipancreatic cancer effects. Studies have reported that obacunone reduces the viability of hepatocellular carcinoma HepG2 cells in a dose-dependent manner and decreases their proliferation by affecting cell membrane permeability, nuclear intensity, and reactive oxygen species (ROS) concentrations . In pancreatic cancer, obacunone inhibits the proliferation of Panc-28 cells and activates Caspase-3 by inducing cytochrome C release in a time- and dose-dependent manner, promoting apoptosis of Panc-28 cells .

Antimicrobial Properties

Recent research has explored obacunone's actions against pathogenic microorganisms, with some studies even investigating its potential efficacy against coronavirus disease 2019 (COVID-19) viruses . These antimicrobial properties add another dimension to obacunone's therapeutic potential.

Research Studies and Findings

In Vitro Studies

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying obacunone's biological activities. As mentioned previously, obacunone inhibits the proliferation of various cancer cell lines, particularly colon cancer cells, in a dose-dependent manner .

Molecular docking studies have shown that obacunone has favorable interactions with SRC kinase, a primary target for antiliver cancer effects. The compound binds to residues via hydrogen and hydrophobic bonds, as demonstrated by 2D/3D-QSAR pharmacophore models and stepwise multiple linear regression approaches .

In Vivo Studies

In vivo studies have provided compelling evidence for obacunone's anticancer effects. A long-term experiment (38 weeks) with male F344 rats treated with azoxymethane (AOM) demonstrated that dietary administration of obacunone (0.05%) caused significant reduction (65%-92% inhibition) in the incidence of colonic adenocarcinoma . This study also showed that obacunone administration, either during the initiation (for 4 weeks) or postinitiation phase (for 4 weeks) of AOM-induced tumorigenesis, caused significant reduction (55-65% by "initiation" feeding and 28-42% by "postinitiation" feeding) in the yield of aberrant crypt foci (ACF) .

The chemopreventive effects of obacunone on colon carcinogenesis were associated with its ability to reduce the proliferating cell nuclear antigen-labeling index in crypts, which correlated well with the prevention of ACF . Additionally, obacunone influenced the activity of detoxification enzymes, glutathione S-transferase (GST) and quinone reductase (QR), which may contribute to its cancer-preventive properties .

Study TypeDosageEffectsReference
In vitro - Colon cancer cell linesVarious dosesInhibited proliferation of Caco-2, HT-29, SW480, and HCT-116 cells; Decreased cell growth in G1 and G2 phases; Reduced S-phase cells; Induced endogenous apoptosis
In vivo - AOM-treated rats (Short-term)0.02% or 0.05% in diet55-65% reduction in ACF by "initiation" feeding; 28-42% reduction in ACF by "postinitiation" feeding
In vivo - AOM-treated rats (Long-term, 38 weeks)0.05% in diet65%-92% inhibition in the incidence of colonic adenocarcinoma

Future Research Directions

Based on the current state of knowledge about obacunone, several research directions warrant further investigation:

  • Detailed elucidation of the molecular mechanisms underlying obacunone's various pharmacological activities

  • Comprehensive evaluation of its safety profile, particularly regarding potential hepatotoxicity

  • Development of structural analogs with enhanced efficacy and reduced toxicity

  • Exploration of its potential applications against emerging infectious diseases, including COVID-19

  • Investigation of its effects on bone and cholesterol metabolism

  • Clinical studies to translate the promising preclinical findings into potential therapeutic applications

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